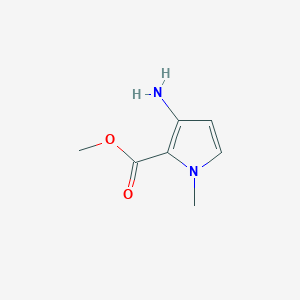

Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

methyl 3-amino-1-methylpyrrole-2-carboxylate |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,8H2,1-2H3 |

InChI Key |

KIPNWIHKBHMERG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 1-methylpyrrole and methyl 2-bromoacetate.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with various functional groups at the 3-position.

Scientific Research Applications

Chemistry:

Building Block: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

Biological Probes: The compound can be used as a biological probe to study enzyme interactions and metabolic pathways.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate may act as an enzyme inhibitor, binding to the active site of specific enzymes and preventing their normal function.

Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate and related compounds:

Electronic and Reactivity Profiles

- Amino vs. Cyano Groups: The amino group in the target compound facilitates hydrogen bonding and participation in condensation reactions, whereas the cyano group in Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate enhances electrophilicity, enabling nucleophilic additions (e.g., click chemistry) .

- Ester Substituents: Methyl esters (target compound) generally hydrolyze faster under basic conditions compared to ethyl esters (Ethyl 3-amino-4-cyano...) due to reduced steric hindrance .

- Heterocycle Core : Pyrazole derivatives (e.g., Methyl 1H-pyrazole-3-carboxylate) exhibit lower aromaticity than pyrroles, altering their reactivity in electrophilic substitution reactions .

Physicochemical Properties

- Solubility: The amino group in the target compound improves water solubility relative to the triflyloxy- and trityl-substituted analog, which is highly lipophilic due to bulky aromatic groups .

- Stability : The trifluoromethylsulfonyloxy group in (R)-Methyl 3-(triflyloxy)... enhances stability against nucleophilic attack but increases susceptibility to elimination reactions .

Biological Activity

Methyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group at the 3-position and a methyl ester at the 2-position. Its molecular formula is , with a molecular weight of approximately 154.17 g/mol. The compound's structure allows for various modifications, making it a versatile candidate for drug development.

Biological Activity

Enzyme Inhibition

this compound has been identified as a potential enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby hindering their normal functions. This property is crucial for developing therapeutic agents targeting various diseases.

Interactions with Cellular Receptors

The compound also interacts with cellular receptors, which may influence signal transduction pathways and cellular responses. Such interactions suggest its potential as a biological probe in research settings and as a candidate for drug development.

The mechanism of action primarily involves the modulation of enzyme activity through competitive inhibition or allosteric modulation. The presence of functional groups in the compound allows it to form hydrogen bonds and electrostatic interactions with target proteins, enhancing its inhibitory effects.

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

In a study evaluating similar pyrrole derivatives, compounds with structural similarities to this compound exhibited antiviral activity against tobacco mosaic virus (TMV). The derivatives showed higher antiviral activities compared to standard agents, indicating that modifications in the pyrrole structure could enhance biological efficacy .

Case Study: Antibacterial Properties

Another study highlighted pyrrole derivatives exhibiting significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, suggesting that this compound could serve as a lead compound for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.